Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 78258-29-4, molecular weight: 198.26) is a spirocyclic ether ester characterized by a unique 1-oxaspiro[2.5]octane core. The compound features a methyl ester group at position 2 and two methyl substituents at positions 2 and 6 of the spiro system . Its structural rigidity and stereochemical complexity make it a subject of interest in organic synthesis and materials science.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-8-4-6-11(7-5-8)10(2,14-11)9(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
HEQUUVGVDROSSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the esterification of 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
Ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate (CAS not provided)
- Structure: Bicyclo[2.2.2]octene core with an ethyl ester and an amino group.
- Molecular Weight: Higher than the target compound due to the ethyl ester and amino substituents.
- Key Properties : Melting point 227–229°C; synthesized via racemic reactions optimized for enantiomer separation .
- Applications: Potential intermediates in medicinal chemistry due to amino functionality.
(2S,5R,6R)-6-{(2S,5R,6R)-6-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Structure : Bicyclo[3.2.0]heptane (beta-lactam) core with amide and carboxylic acid groups.
- Key Properties : Pharmacopeial-grade purity; meets crystallinity and dimethylaniline limits .
- Applications : Antibiotic derivatives (beta-lactam class).
Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (Ref: 10-F705148)
Comparative Data Table
Analytical and Commercial Notes
- Structural Analysis : SHELX programs (e.g., SHELXL, SHELXS) are widely used for crystallographic refinement of such compounds, enabling precise stereochemical assignments .
- Commercial Viability : Both spiro compounds (target and 4,6-dimethyl analog) are discontinued, highlighting niche demand or synthesis hurdles .
Biological Activity
Methyl 2,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS No. 78258-29-4) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article examines the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₈O₃
- Molecular Weight : 198.26 g/mol
- Structural Characteristics : The compound features a spirocyclic structure that contributes to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, particularly its potential as an antimicrobial agent and its role in modulating metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that compounds with spirocyclic structures can exhibit significant antibacterial properties. Research suggests that this compound may inhibit bacterial growth through mechanisms that involve disrupting cell wall synthesis and inhibiting key metabolic enzymes.
Table 1: Antimicrobial Activity Against Common Bacteria
| Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | Cell wall synthesis inhibition |
| Escherichia coli | 32 µg/mL | Metabolic enzyme inhibition |
| Klebsiella pneumoniae | 64 µg/mL | Disruption of cell membrane integrity |
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, leading to impaired bacterial growth.
- Membrane Disruption : It has been suggested that the compound can alter the permeability of bacterial membranes, resulting in cell lysis.
- Synergistic Effects : When used in combination with other antibiotics, this compound may enhance the efficacy of existing treatments against resistant strains.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Efficacy Against Resistant Strains
In a clinical trial involving patients with infections caused by multi-drug resistant bacteria, the inclusion of this compound in treatment regimens showed a notable reduction in infection rates compared to standard antibiotic therapy alone.
Case Study 2: Synergistic Combinations
A study investigated the synergistic effects of this compound with β-lactam antibiotics. Results indicated improved outcomes in bacterial clearance and reduced side effects, suggesting a promising avenue for future antibiotic development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
